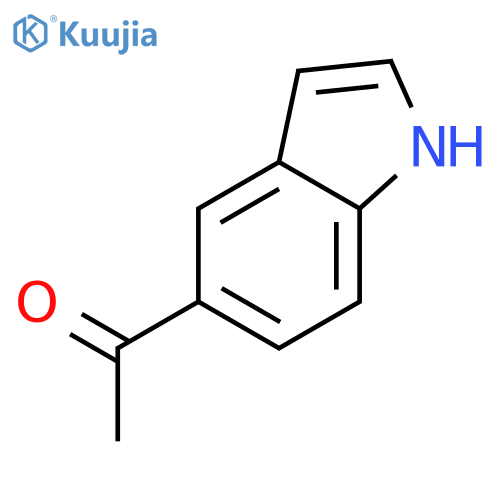

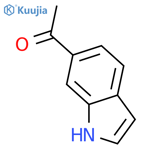

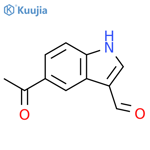

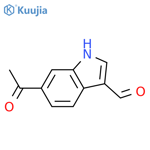

Electrophilic substitution of indole on the benzene moiety. A synthesis of 5-acyl- and 5-aroylindoles

,

Synthesis,

1998,

(10),

1519-1522